N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine
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Overview
Description
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them attractive candidates for various applications in natural and physical sciences. The compound consists of a thieno[2,3-b]thiophene core with a methylaminomethyl substituent, which can significantly alter its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine typically involves the following steps:
Formation of the Thieno[2,3-b]thiophene Core: This can be achieved through cyclization reactions of substituted thiophenes.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-b]thiophene core with a suitable methylaminomethylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiophene ring or the methylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific bioactivity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another isomer of thienothiophene with different electronic properties.
Thieno[3,4-b]thiophene: Known for its use in dye-sensitized solar cells.
Thieno[3,4-c]thiophene: Rarely reported in the literature but has unique structural features.
Uniqueness
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can significantly alter its chemical reactivity and physical properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H9NS2 |
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Molecular Weight |
183.3 g/mol |
IUPAC Name |
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine |
InChI |
InChI=1S/C8H9NS2/c1-9-5-7-4-6-2-3-10-8(6)11-7/h2-4,9H,5H2,1H3 |
InChI Key |
HIOXALQMFZFFAS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)SC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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